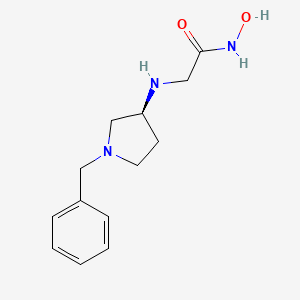
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring, a benzyl group, and a hydroxyacetamide moiety, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Formation of the Hydroxyacetamide Moiety: The final step involves the reaction of the intermediate compound with hydroxylamine and acetic anhydride to form the hydroxyacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyacetamide group into an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate conversion.
Comparison with Similar Compounds
Similar Compounds
- (S)-(1-Benzylpyrrolidin-3-yl)methanol
- (S)-1-(1-Benzylpyrrolidin-3-yl)cyclopropan-1-amine
- (1-Benzylpyrrolidin-3-yl)methanamine
Uniqueness
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide is unique due to its hydroxyacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
919996-36-4 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-[[(3S)-1-benzylpyrrolidin-3-yl]amino]-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19N3O2/c17-13(15-18)8-14-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12,14,18H,6-10H2,(H,15,17)/t12-/m0/s1 |
InChI Key |
UPKQWGRGRPGTAK-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN(C[C@H]1NCC(=O)NO)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1NCC(=O)NO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















